2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol
Overview
Description
“2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1373921-03-9 . Its molecular weight is 224.15 . The IUPAC name for this compound is [2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3,14H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 224.15 , a density of 1.38 g/mL at 25 °C , and a boiling point of 211 °C .
Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have focused on synthesizing fluorinated compounds and analyzing their crystal structures. For instance, Xu Liang (2009) synthesized a related compound by treating a specific triazole with sodium methoxide, resulting in a new structure with significant dihedral angles between the triazole ring and two benzene rings. This demonstrates the potential for creating novel molecular structures through the manipulation of fluorinated compounds (Xu Liang, 2009).
Metal-Mediated Functionalization
Marzi et al. (2002) explored the functionalization of fluorobenzyl alcohols through metalation and subsequent carboxylation. This process resulted in the synthesis of new fluorobenzoic acids, showcasing the versatility of fluorinated benzyl alcohols in organic synthesis. The research highlights the operational simplicity and regioselectivity of these methods (E. Marzi, A. Spitaleri, F. Mongin, M. Schlosser, 2002).
Nucleophilic Substitution and Domino Reactions
Burger et al. (2001) demonstrated that the single fluorine atom of certain furans and thiophenes can be replaced by various nucleophiles, leading to products susceptible to [1,3]- and [1,5]-benzyl group migrations. These findings reveal the potential for integrating these substitutions into domino reactions, expanding the toolkit for synthetic chemistry (K. Burger, Annett Fuchs, L. Hennig, B. Helmreich, D. Greif, 2001).
Synthesis of Fluorinated Analogues
Lawrence et al. (2003) focused on the synthesis of fluorinated analogues of combretastatin A-4, leveraging the unique properties of fluorinated benzaldehydes. This research underlines the role of fluorination in enhancing the photostability and spectroscopic properties of compounds, which is crucial for developing novel therapeutic agents (N. Lawrence, L. Hepworth, D. Rennison, A. McGown, J. Hadfield, 2003).
Development of New Protecting Groups
Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, showcasing its stability to oxidizing conditions and compatibility with other protective groups. This advancement highlights the continuous innovation in the field of synthetic chemistry to streamline the synthesis and purification of complex organic molecules (D. Crich, Linfeng Li, M. Shirai, 2009).
Safety and Hazards
Properties
IUPAC Name |
[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3,14H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHWVTLVMXSITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.